molecular formula C12H10ClN3 B13096096 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B13096096
M. Wt: 231.68 g/mol
InChI Key: OMVBIKFOKCRZCL-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at the 5-position, a cyclobutyl group at the 1-position, and a carbonitrile moiety at the 3-position.

Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

5-chloro-1-cyclobutylpyrrolo[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C12H10ClN3/c13-12-4-10-8(5-14)7-16(9-2-1-3-9)11(10)6-15-12/h4,6-7,9H,1-3H2

InChI Key

OMVBIKFOKCRZCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C3=CC(=NC=C32)Cl)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong bases and chlorinating agents under controlled temperatures .

Chemical Reactions Analysis

5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of specific biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Substituents Molecular Weight
Target Compound Pyrrolo[2,3-c]pyridine 5-Cl, 1-cyclobutyl, 3-CN Not provided
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-COOH Pyrrolo[2,3-c]pyridine 5-Cl, 2-COOH ~211.6 (calc)
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-CN Pyrrolo[2,3-b]pyridine 5-Cl, 2-Me, 3-CN 207.65 (calc)

Research Findings and Discussion

  • Cyclobutyl vs. Methyl : The cyclobutyl group in the target compound likely increases steric hindrance compared to methyl substituents, affecting synthetic accessibility and molecular interactions.
  • Nitrile vs. Carboxylic Acid : The nitrile’s lower acidity (pKa ~ -1.5 vs. ~2.5 for carboxylic acids) reduces ionization at physiological pH, altering bioavailability .
  • Chlorine Position : The 5-chloro substitution is conserved across analogs, suggesting its critical role in electronic stabilization or target binding.

Biological Activity

5-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, with the CAS number 1247939-91-8, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3C_{12}H_{10}ClN_3 with a molecular weight of 231.68 g/mol. The compound features a pyrrolo[2,3-c]pyridine scaffold with a chlorine atom and a cyclobutyl group, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC12H10ClN3C_{12}H_{10}ClN_3
Molecular Weight231.68 g/mol
CAS Number1247939-91-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways. For instance, it has been suggested that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit kinases or other enzymes critical for cellular signaling.
  • Receptor Modulation: It could interact with receptors, altering their activity and affecting downstream signaling pathways.

Biological Activity Studies

Several studies have explored the biological properties of pyrrolo[2,3-c]pyridine derivatives, including the target compound. These studies often focus on anticancer and antimicrobial activities.

Anticancer Activity

A study on related pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory effects against FGFRs, suggesting that similar compounds could exhibit anticancer properties . The inhibition of FGFR signaling can lead to reduced proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of pyrrolopyridine compounds has also been investigated. For example, derivatives have shown significant antibacterial activity against various strains of bacteria, indicating that this compound may possess similar properties .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation:
    • A study reported that pyrrolo[2,3-b]pyridine derivatives inhibited breast cancer cell proliferation and induced apoptosis . This suggests that the target compound may have similar effects due to structural similarities.
  • Antimicrobial Screening:
    • Research on related compounds indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria . The target compound's structure may enhance its effectiveness against such pathogens.

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